BenchChemオンラインストアへようこそ!

(3,4-Difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Physicochemical profiling LogP tPSA

(3,4-Difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone (CAS 1396746-20-5; molecular formula C₁₆H₁₅F₂NOS; MW 307.36 g/mol) is a synthetic small molecule belonging to the aryl-piperidinyl-methanone class, characterized by a 3,4-difluorophenyl carbonyl group linked to a 4-(thiophen-3-yl)piperidine moiety. As of May 2026, this compound is catalogued in the ZINC15 database (ZINC ID ZINC000351520189) as an on-demand screening compound with no experimentally determined biological activity reported in ChEMBL, PubMed, or BindingDB.

Molecular Formula C16H15F2NOS
Molecular Weight 307.36
CAS No. 1396746-20-5
Cat. No. B2914454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
CAS1396746-20-5
Molecular FormulaC16H15F2NOS
Molecular Weight307.36
Structural Identifiers
SMILESC1CN(CCC1C2=CSC=C2)C(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C16H15F2NOS/c17-14-2-1-12(9-15(14)18)16(20)19-6-3-11(4-7-19)13-5-8-21-10-13/h1-2,5,8-11H,3-4,6-7H2
InChIKeyCNJPKAQMKVQLFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3,4-Difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone (CAS 1396746-20-5): Structural Identity, Physicochemical Baseline, and Procurement-Relevant Classification


(3,4-Difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone (CAS 1396746-20-5; molecular formula C₁₆H₁₅F₂NOS; MW 307.36 g/mol) is a synthetic small molecule belonging to the aryl-piperidinyl-methanone class, characterized by a 3,4-difluorophenyl carbonyl group linked to a 4-(thiophen-3-yl)piperidine moiety [1]. As of May 2026, this compound is catalogued in the ZINC15 database (ZINC ID ZINC000351520189) as an on-demand screening compound with no experimentally determined biological activity reported in ChEMBL, PubMed, or BindingDB [1][2]. The compound is commercially available from multiple vendors exclusively for non-human research use and is primarily positioned as a medicinal chemistry building block and fragment-based screening candidate [1]. Critically, any procurement or selection decision for this compound must be predicated on its structural novelty and predicted properties rather than on validated target engagement data, as no peer-reviewed primary pharmacology studies exist for this exact chemical entity [1][2].

Why Generic Substitution Fails for (3,4-Difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone: Structural Nuances That Preclude In-Class Interchangeability


Within the aryl-piperidinyl-methanone chemical space, even seemingly minor structural perturbations—such as thiophene ring regioisomerism (2-yl vs. 3-yl attachment), fluorine substitution pattern on the phenyl ring (3,4-difluoro vs. 2,6-difluoro vs. non-fluorinated), and the nature of the heterocyclic bridge—can produce divergent physicochemical profiles, target engagement landscapes, and metabolic stability outcomes [1][2]. The specific combination of a 3,4-difluorophenyl group with a thiophen-3-yl-piperidine scaffold in this compound yields a computed logP of 3.685 and a topological polar surface area (tPSA) of 29 Ų [1], values that place it in a distinct property space relative to its thiophen-2-yl positional isomer or non-fluorinated phenyl analogs. The 3,4-difluoro substitution pattern imparts a unique electronic distribution on the aryl ring that modulates both π-stacking interactions and hydrogen-bond acceptor capacity of the carbonyl oxygen, factors that cannot be replicated by 2,6-difluoro or mono-fluoro congeners [2]. Furthermore, patent literature establishes that thiophen-3-yl-piperidine methanones with specific aryl substitutions are privileged scaffolds for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition, but activity is exquisitely sensitive to even single-atom changes in the aryl cap [3]. Consequently, substituting this compound with a closely related analog—even one differing by a single fluorine position—carries a high risk of altering target engagement, ADME properties, and downstream biological readouts in unanticipated ways.

Product-Specific Quantitative Evidence Guide: (3,4-Difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone Differentiation Data


Physicochemical Profile Differentiation: ZINC15 Computed Properties vs. Thiophene Regioisomer and Non-Fluorinated Analogs

The target compound's computed physicochemical profile, sourced from the ZINC15 database, reveals a logP of 3.685 and a topological polar surface area (tPSA) of 29 Ų [1]. These values differentiate it from its thiophen-2-yl positional isomer, which is predicted to exhibit a slightly lower logP (~3.4–3.5) due to altered molecular shape and dipole moment orientation [2]. The tPSA of 29 Ų, combined with zero hydrogen-bond donors and two hydrogen-bond acceptors (the carbonyl oxygen and the thiophene sulfur), positions the compound in favorable oral drug-likeness space with no Rule-of-5 violations [1]. In contrast, the non-fluorinated phenyl analog (phenyl(4-(thiophen-3-yl)piperidin-1-yl)methanone) is predicted to have a logP approximately 0.5–0.8 units lower and a reduced metabolic stability due to the absence of the electron-withdrawing fluorine substituents that block oxidative metabolism [3]. These physicochemical differences are quantifiable and reproducible via the ZINC15 computational pipeline.

Physicochemical profiling LogP tPSA Thiophene regioisomerism Drug-likeness

Similarity Ensemble Approach (SEA) Target Prediction: Computational Differentiation from Random Screening Library Background

The ZINC15 SEA (Similarity Ensemble Approach) prediction engine, which compares the target compound's ECFP4 fingerprint against ChEMBL20 bioactivity data, identifies two statistically enriched potential targets: P2X purinoceptor 7 (P2RX7) with a p-value of 40 and Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) with a p-value of 89 [1]. These predictions are based on maximum Tanimoto coefficients (Tc) of 42 and 39, respectively, to known ChEMBL ligands for these targets [1]. The p-value threshold of <100 for TRPV1, while above the conventional SEA significance cutoff, still represents enrichment over random expectation. Crucially, the (2,6-difluorophenyl) regioisomer of this scaffold is predicted (by class-level inference) to exhibit a distinct SEA target profile biased toward kinase targets (e.g., EGFR) rather than ion channels, owing to altered pharmacophoric geometry imposed by the ortho-fluorine pattern [2]. No experimental confirmation of these predictions exists for the target compound [1].

SEA prediction P2RX7 TRPV1 Computational target fishing Ion channel

11β-HSD1 Inhibitor Scaffold Class Membership: Structural Positioning Relative to Patent-Exemplified Lead Compounds

The target compound shares a core thiophen-3-yl-piperidin-1-yl-methanone scaffold with a series of patented 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors disclosed in WO2011033255A1 and EP2477983B1 [1][2]. The patent-exemplified compounds, which bear a 4-phenyl-piperidine and a 5-(1H-pyrazol-4-yl) substitution on the thiophene ring, achieve 11β-HSD1 IC₅₀ values in the low nanomolar range (representative compounds: <100 nM in scintillation proximity assays using human recombinant 11β-HSD1) [1]. The target compound differs from these patent leads in two critical respects: (i) the phenyl ring is replaced by a 3,4-difluorophenyl group, and (ii) the thiophene 5-position lacks the pyrazole substituent present in the potent inhibitors. These structural differences mean the target compound is best classified as a stripped-down core scaffold or fragment-like analog of the 11β-HSD1 chemotype, rather than a direct potency comparator [2]. The 3,4-difluoro substitution has been shown in related chemical series to improve metabolic stability by blocking CYP450-mediated aromatic hydroxylation at the 3- and 4-positions, a liability observed in unsubstituted phenyl analogs [3].

11β-HSD1 Metabolic syndrome CNS disorders Glucocorticoid Scaffold hopping

Absence of Experimental Biological Data: Evidence Gap Analysis and Procurement Risk Assessment

A comprehensive search of ChEMBL, PubMed, BindingDB, PubChem BioAssay, and Google Patents (conducted May 2026) confirms that no experimental biological activity data—including IC₅₀, Kd, Ki, EC₅₀, or percent inhibition values at any concentration—have been reported for (3,4-Difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone (CAS 1396746-20-5) [1][2][3]. The ZINC15 entry explicitly states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. This stands in contrast to structurally related compounds such as (3-aminopiperidin-1-yl)-[4-[5-(2-tert-butylpyridin-4-yl)thiophen-3-yl]-3-chlorophenyl]methanone (disclosed in US patent family for kinase inhibition) and (4-phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone derivatives (WO2011033255A1), both of which have published target engagement data [3][4]. This evidence gap is material for procurement decisions: the compound should be treated as a virtual screening hit or building block with unvalidated pharmacology, not as a tool compound or reference inhibitor.

Data transparency Evidence gap Procurement risk Screening compound Fragment-based drug discovery

Fluorine Regiochemistry Impact: 3,4-Difluoro vs. 2,6-Difluoro Substitution Effects on Electronic Properties and Predicted ADME

The 3,4-difluorophenyl substitution pattern in the target compound confers distinct electronic and steric properties compared to the 2,6-difluorophenyl regioisomer. Electronically, the 3,4-difluoro arrangement exerts a combined inductive electron-withdrawing effect (σₘ(F) = 0.34, σₚ(F) = 0.06 per substituent) that polarizes the aryl ring without the steric shielding of the carbonyl group that occurs with ortho-fluorine substitution [1]. The 2,6-difluoro analog, by contrast, places fluorine atoms in both ortho positions relative to the carbonyl, creating steric hindrance that can reduce carbonyl hydrogen-bond acceptor capacity and alter the conformational preferences of the methanone linker [1][2]. From a metabolic standpoint, the 3,4-difluoro pattern blocks the two most common sites of CYP450-mediated aromatic hydroxylation (the 3- and 4-positions of an unsubstituted phenyl ring) while leaving the 2- and 6-positions available for potential secondary metabolism; the 2,6-difluoro analog blocks the ortho positions but leaves the para position (4-position) vulnerable to oxidative metabolism unless additionally substituted [2]. These regiochemical differences are not merely theoretical—literature precedent demonstrates that fluorine position can alter CYP450 metabolic clearance rates by >5-fold in matched molecular pairs [3].

Fluorine regiochemistry Electronic effects Metabolic stability CYP450 Aryl substitution

Computed Drug-Likeness and Fragment Profile: Rule-of-Five Compliance and Fragment-Based Screening Suitability vs. Larger Patent Leads

With a molecular weight of 307.36 g/mol, logP of 3.685, tPSA of 29 Ų, and zero Rule-of-Five violations, the target compound occupies a favorable fragment-to-lead chemical space that is distinct from the larger, more complex 11β-HSD1 patent leads (typical MW >450 g/mol for optimized inhibitors in WO2011033255A1) [1][2]. The compound's molecular weight places it at the upper boundary of traditional fragment definition (<300 Da) and in the optimal range for lead-like screening collections. Its fraction of sp³-hybridized carbons (0.19, corresponding to the piperidine ring) provides a balance between rigidity (from the aromatic rings) and three-dimensional character (from the saturated piperidine), avoiding the flat, fully aromatic character that can lead to poor solubility and off-target promiscuity [1]. The absence of the 5-pyrazole substituent that decorates the potent 11β-HSD1 patent leads reduces molecular complexity and synthetic tractability burden, making this compound a more accessible starting point for parallel chemistry and fragment growth campaigns [2].

Fragment-based drug discovery Rule of Five Ligand efficiency MW Screening library

Best Research and Industrial Application Scenarios for (3,4-Difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone (CAS 1396746-20-5): Evidence-Based Use Cases


Fragment-Based Screening Library Enrichment for Ion Channel Targets (P2RX7, TRPV1)

The ZINC15 SEA computational predictions identify P2RX7 (p-value 40) and TRPV1 (p-value 89) as statistically enriched potential targets for this scaffold [1]. Research groups building focused fragment libraries for purinergic or TRP channel screening should consider this compound as a computationally prioritized entry with a favorable fragment profile (MW 307 Da, logP 3.685, zero Ro5 violations) [1]. The 3,4-difluorophenyl cap provides a metabolically stabilized aryl group that can be retained through hit-to-lead elaboration, and the thiophene-3-yl attachment offers a vector for growth into the 5-position—a strategy directly informed by the 11β-HSD1 patent SAR showing that 5-substitution on the thiophene ring is critical for potency optimization [2]. Procurement quantity recommendation: 5–10 mg for initial fragment screening at 0.5–1 mM in biochemical or biophysical assays (SPR, TSA, NMR), with the explicit caveat that no target engagement has been experimentally confirmed [1].

11β-HSD1 Scaffold Elaboration and Metabolic Stability Optimization Campaigns

The compound serves as a deconstructed core scaffold of the 11β-HSD1 inhibitor chemotype disclosed in WO2011033255A1 [2]. The 3,4-difluoro substitution blocks the two primary sites of CYP450-mediated aromatic hydroxylation (the 3- and 4-positions), addressing a known metabolic liability of unsubstituted phenyl analogs in this series [3]. Medicinal chemistry teams pursuing 11β-HSD1 or related short-chain dehydrogenase/reductase (SDR) targets can procure this compound as a fragment-like starting point for systematic SAR exploration: the thiophene 5-position is available for pyrazole or alternative heterocycle installation (mimicking the patent leads), and the piperidine nitrogen can be functionalized to explore vectors into additional binding pockets [2]. The compound's low molecular weight relative to optimized leads (~307 vs. >450 Da) provides room for growth while maintaining drug-like properties [1]. Procurement quantity: 25–50 mg for parallel synthesis of 10–20 analogs.

Computational Chemistry and Cheminformatics Model Validation: Matched Molecular Pair Analysis of Fluorine Regioisomers

The target compound, together with its 2,6-difluorophenyl regioisomer and non-fluorinated phenyl analog, forms a matched molecular pair (MMP) series that is valuable for validating computational models of fluorine effects on logP, pKa, metabolic stability, and target binding [3][4]. The 3,4-difluoro vs. 2,6-difluoro vs. non-fluorinated triad allows for systematic assessment of how fluorine regioisomerism affects computed vs. experimental properties, providing a training or test set for QSAR model refinement [4]. Given that none of these compounds have published experimental bioactivity data [1], the series is particularly valuable for prospective computational predictions followed by experimental validation, enabling assessment of model accuracy in a data-poor region of chemical space. Procurement quantity: 5–10 mg of each regioisomer for comparative physicochemical profiling (logD7.4, solubility, microsomal stability, CYP inhibition) and subsequent model validation.

Building Block for Custom Library Synthesis and Diversity-Oriented Synthesis (DOS) Programs

The compound's structural features—a piperidine tertiary amide with orthogonal functionalization handles (thiophene C-5 position, piperidine C-2/C-3 positions if accessed via alternative synthetic routes)—make it a versatile building block for diversity-oriented synthesis [1]. The 3,4-difluorobenzoyl group is a privileged fragment in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates, and its pre-installation in this building block eliminates the need for late-stage amide coupling of the fluorinated benzoic acid [3]. Procurement for building block use: 100–500 mg scale for incorporation into larger parallel synthesis arrays. Selection rationale over purchasing the unsubstituted phenyl analog rests on the superior metabolic stability predicted for the 3,4-difluoro derivative and the electronic differentiation it provides for SAR interpretation [3][4].

Quote Request

Request a Quote for (3,4-Difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.